![molecular formula C12H16N3O2P B14684349 N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide CAS No. 35355-80-7](/img/structure/B14684349.png)
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and a phosphoryl group attached to a 4-methylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide typically involves the reaction of aziridine with phosphoryl chloride and 4-methylbenzamide. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the aziridine rings. The process can be summarized as follows:
- Aziridine is reacted with phosphoryl chloride in the presence of a base.
- The resulting intermediate is then reacted with 4-methylbenzamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the phosphoryl group can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Phosphine derivatives
Substitution: Ring-opened products with various functional groups
Wissenschaftliche Forschungsanwendungen
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA cross-linking agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to form cross-links with DNA.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, proteins, and other biomolecules. This cross-linking ability is the basis for its potential anticancer activity, as it can interfere with DNA replication and transcription, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azatepa: Another compound containing aziridine rings and a phosphoryl group.
Phosphoramide Mustard: A well-known DNA cross-linking agent used in chemotherapy.
Thiotepa: A related compound with similar DNA cross-linking properties.
Uniqueness
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is unique due to its specific combination of aziridine rings and a 4-methylbenzamide moiety. This structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to form stable cross-links with DNA and proteins makes it a valuable tool in both research and therapeutic contexts.
Eigenschaften
CAS-Nummer |
35355-80-7 |
|---|---|
Molekularformel |
C12H16N3O2P |
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide |
InChI |
InChI=1S/C12H16N3O2P/c1-10-2-4-11(5-3-10)12(16)13-18(17,14-6-7-14)15-8-9-15/h2-5H,6-9H2,1H3,(H,13,16,17) |
InChI-Schlüssel |
SVHLBBFFLXZZPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
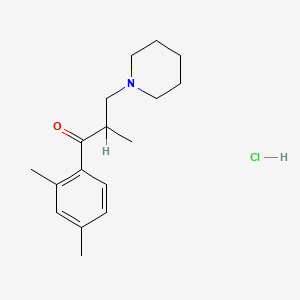

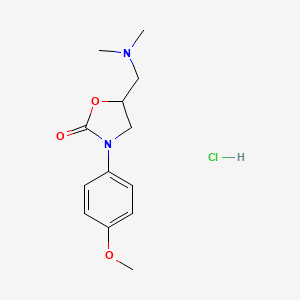
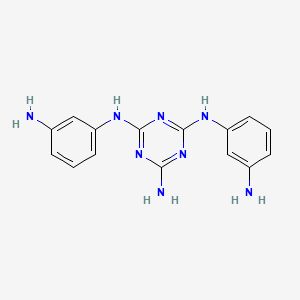

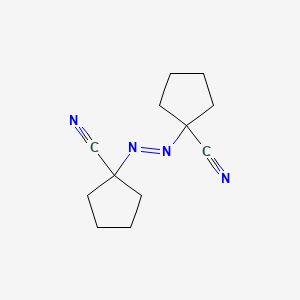
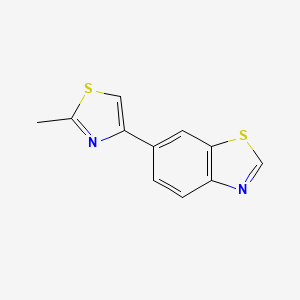
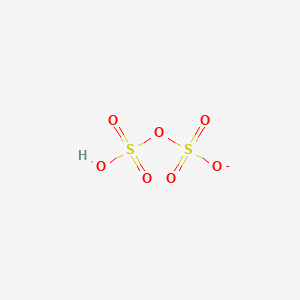
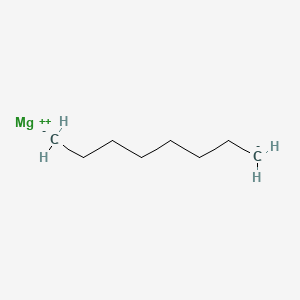
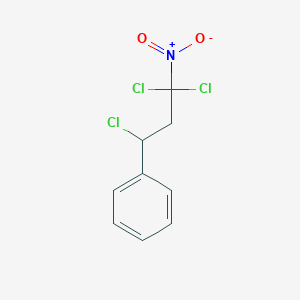
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
